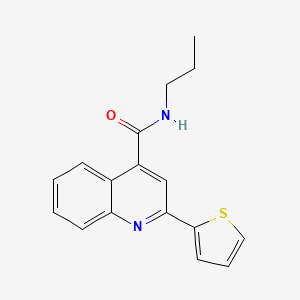
N-propyl-2-(thiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by the presence of a quinoline ring system substituted with a propyl group at the nitrogen atom (N~4~) and a thienyl group at the second position The carboxamide functional group at the fourth position of the quinoline ring further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as propylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The propyl group at the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: N-alkyl or N-aryl quinolinecarboxamides
Scientific Research Applications
N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound can be used in the development of organic semiconductors or as a building block for the synthesis of advanced materials with specific electronic properties.
Chemical Biology: It can serve as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, potentially inhibiting DNA replication or transcription. The thienyl group may enhance binding affinity to specific proteins, while the carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can be compared with other quinolinecarboxamide derivatives such as:
N~4~-Methyl-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with a methyl group instead of a propyl group.
N~4~-Ethyl-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with an ethyl group instead of a propyl group.
N~4~-Butyl-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may provide optimal steric and electronic effects, enhancing its interaction with molecular targets compared to other alkyl-substituted derivatives.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-propyl-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C17H16N2OS/c1-2-9-18-17(20)13-11-15(16-8-5-10-21-16)19-14-7-4-3-6-12(13)14/h3-8,10-11H,2,9H2,1H3,(H,18,20) |
InChI Key |
HWWGUAZGJPZPJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















